Methyl(R)-2-amino-2-(4-bromophenyl)propanoatehydrochloride
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Overview
Description
Methyl®-2-amino-2-(4-bromophenyl)propanoatehydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable tool in the study of chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-2-(4-bromophenyl)propanoatehydrochloride typically involves the reaction of 4-bromobenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of Methyl®-2-amino-2-(4-bromophenyl)propanoatehydrochloride may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Methyl®-2-amino-2-(4-bromophenyl)propanoatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as 2-amino-2-(4-hydroxyphenyl)propanoate and 2-amino-2-(4-aminophenyl)propanoate .
Scientific Research Applications
Methyl®-2-amino-2-(4-bromophenyl)propanoatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl®-2-amino-2-(4-bromophenyl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in the study of biochemical mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Methyl®-2-amino-2-(4-chlorophenyl)propanoatehydrochloride
- Methyl®-2-amino-2-(4-fluorophenyl)propanoatehydrochloride
- Methyl®-2-amino-2-(4-iodophenyl)propanoatehydrochloride
Uniqueness
Methyl®-2-amino-2-(4-bromophenyl)propanoatehydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. This makes it particularly useful in substitution reactions and as a precursor for the synthesis of brominated derivatives .
Properties
Molecular Formula |
C10H13BrClNO2 |
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Molecular Weight |
294.57 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2-(4-bromophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7;/h3-6H,12H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
RBVXDWUPDCKYJP-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@@](C1=CC=C(C=C1)Br)(C(=O)OC)N.Cl |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)OC)N.Cl |
Origin of Product |
United States |
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